N-methyl-1-benzothiophene-2-carbothioamide
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Overview
Description
N-methyl-1-benzothiophene-2-carbothioamide is a chemical compound with the molecular formula C10H9NS2 It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure
Mechanism of Action
Target of Action
N-methyl-1-benzothiophene-2-carbothioamide, also known as Benzo[b]thiophene-2-carbothioamide, N-methyl- or EN300-7448164, is a compound that primarily targets the Monoamine Oxidase B (MAO-B) enzyme . This enzyme plays a crucial role in the oxidative deamination of biogenic amines such as dopamine .
Mode of Action
The compound interacts with its target, the MAO-B enzyme, by inhibiting its activity . This inhibition prevents the oxidative deamination of dopamine, thereby increasing its concentration in the brain
Biochemical Pathways
The inhibition of the MAO-B enzyme affects the dopamine metabolic pathway . By preventing the breakdown of dopamine, the compound increases the concentration of this neurotransmitter in the brain . This can have downstream effects on various neurological processes, particularly those associated with mood regulation and motor control .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of the MAO-B enzyme . This results in an increase in dopamine levels in the brain . At the cellular level, this can lead to changes in neuronal activity, particularly in areas of the brain associated with mood regulation and motor control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-benzothiophene-2-carbothioamide typically involves the condensation of benzothiophene derivatives with thioamide groups. One common method is the reaction of benzothiophene-2-carboxylic acid with thionyl chloride to form benzothiophene-2-carbonyl chloride, which is then reacted with methylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-benzothiophene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring or the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
N-methyl-1-benzothiophene-2-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, including as a drug candidate for various diseases.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene-2-carboxamide: Similar structure but lacks the N-methyl group.
N-methyl-1-benzothiophene-2-carboxamide: Similar but with a carboxamide group instead of a carbothioamide group.
Benzothiophene-2-thiol: Contains a thiol group instead of a thioamide group.
Uniqueness
N-methyl-1-benzothiophene-2-carbothioamide is unique due to its specific combination of a benzothiophene ring with an N-methyl thioamide group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-methyl-1-benzothiophene-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS2/c1-11-10(12)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYTYGBMLPAFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C1=CC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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